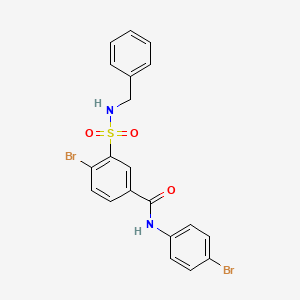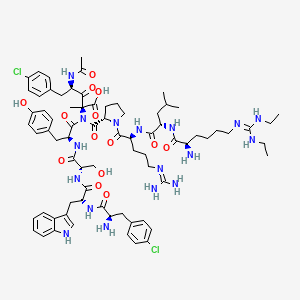
NSC12404
Descripción general
Descripción
NSC-12404 is a selective non-lipid agonist of LPA2/3.
Aplicaciones Científicas De Investigación
Agonista del receptor LPA2
NSC12404 es un agonista débil y específico del receptor LPA2 . Los receptores LPA2 son un tipo de receptor de ácido lisofosfatídico, que participan en una variedad de procesos celulares. Esto hace que this compound sea potencialmente útil en investigaciones relacionadas con la señalización celular, el cáncer y otras enfermedades en las que están implicados los receptores LPA2 .
Investigación de proteómica
El compuesto se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Las proteínas son partes vitales de los organismos vivos, ya que son los principales componentes de las vías metabólicas fisiológicas de las células. El uso de this compound en este campo podría ayudar a comprender la función de las proteínas, las interacciones y los procesos celulares .
Bloques de construcción orgánicos
This compound se utiliza como un bloque de construcción orgánico en química . Los bloques de construcción orgánicos se utilizan a menudo en la síntesis de compuestos orgánicos complejos. La estructura única de this compound podría hacerlo útil en la síntesis de una variedad de compuestos diferentes .
Investigación de GPCR / proteína G
El compuesto se utiliza en la investigación de GPCR / proteína G . Los receptores acoplados a proteína G (GPCR) son una gran familia de proteínas receptoras que detectan moléculas fuera de la célula y activan vías de transducción de señales dentro de la célula. This compound podría utilizarse para estudiar estas vías y los efectos de su activación o inhibición .
Inhibidores / Agonistas
This compound se utiliza en el desarrollo de inhibidores y agonistas . Los inhibidores y agonistas son sustancias que disminuyen y aumentan respectivamente la actividad de las enzimas o los receptores. Se utilizan a menudo en el desarrollo de fármacos y la investigación biológica .
Investigación de seguridad y manipulación
El compuesto también se utiliza en investigaciones relacionadas con la seguridad y la manipulación de sustancias químicas . Esto incluye estudiar su reactividad, estabilidad y las precauciones que se necesitan al manipularlo .
Mecanismo De Acción
Target of Action
NSC12404, also known as 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid or 2-[(9-oxo-9h-fluoren-2-yl)carbamoyl]benzoic acid, is a weak and specific agonist for the LPA2 receptor . The LPA2 receptor is a type of lysophospholipid receptor, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .
Biochemical Pathways
The LPA2 receptor is part of the lysophospholipid receptor family, which is involved in a variety of biochemical pathways. These pathways play a role in numerous physiological processes, including cell growth, survival, and motility .
Result of Action
The activation of the LPA2 receptor by this compound has been associated with anti-apoptotic actions .
Análisis Bioquímico
Biochemical Properties
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, thereby influencing their function. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its application in research and potential therapeutic uses .
Metabolic Pathways
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the compound’s role in metabolic regulation .
Transport and Distribution
Within cells and tissues, 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .
Propiedades
IUPAC Name |
2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSVPDXCXLNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279350 | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-64-3 | |
| Record name | NSC12404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
![N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride](/img/structure/B1680047.png)


![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)


![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B1680055.png)

![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)
